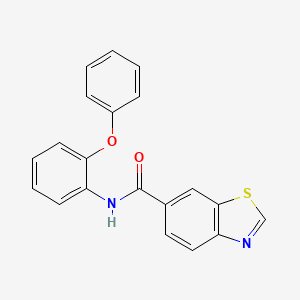

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a phenoxyphenyl group and a carboxamide functional group

作用机制

Target of Action

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is a chemical compound that has been found to interact with the G-protein-coupled receptor 21 (GPR21) in HepG2 cells . GPR21 is a constitutively active, orphan receptor, with in vivo studies suggesting its involvement in the modulation of insulin sensitivity .

Mode of Action

The compound this compound interacts with its target, GPR21, by acting as an inverse agonist . This means that it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. In the case of GPR21, the inverse agonist action of this compound results in an increase in glucose uptake in HepG2 cells .

Biochemical Pathways

The interaction of this compound with GPR21 affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose uptake and production in human hepatocytes. The compound’s action results in an increased ratio of phAKT (Ser473) /tot-AKT and phGSK-3β (Ser9) /tot-GSK-3β, indicating a marked activation of the insulin signaling pathway .

Pharmacokinetics

The compound’s molecular weight (26331 g/mol) and its calculated logP value (28) suggest that it may have good bioavailability . These properties influence the compound’s absorption, distribution, metabolism, and excretion (ADME), all of which impact its bioavailability.

Result of Action

The result of this compound’s action is an increase in glucose uptake in HepG2 cells . This is accompanied by an increased membrane translocation of GLUT-2, a glucose transporter . These effects suggest that this compound could potentially be used to improve glucose homeostasis and counteract hepatic insulin resistance .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

Synthesis of 2-phenoxyaniline: This intermediate is prepared by the nucleophilic aromatic substitution reaction of 2-chloronitrobenzene with phenol, followed by reduction of the nitro group to an amino group.

Formation of benzothiazole ring: The 2-phenoxyaniline is then reacted with 2-aminothiophenol in the presence of a dehydrating agent such as polyphosphoric acid to form the benzothiazole ring.

Carboxamide formation: The final step involves the reaction of the benzothiazole derivative with a carboxylic acid chloride or anhydride to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

化学反应分析

Types of Reactions:

Oxidation: N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted benzothiazole derivatives.

科学研究应用

Chemistry: N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. It has shown promising activity against a range of pathogenic microorganisms.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength .

相似化合物的比较

N-(2-phenoxyphenyl)methanesulphonamide: This compound is structurally similar but contains a methanesulphonamide group instead of a carboxamide group.

2-phenoxyphenyl-1,3-benzothiazole: This compound lacks the carboxamide functional group but shares the benzothiazole and phenoxyphenyl moieties.

Uniqueness: N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

生物活性

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has a molecular weight of 263.31 g/mol and a calculated logP value of 2.8, indicating favorable lipophilicity for bioavailability. Its structure includes a benzothiazole core, which is known for its biological activity.

Target Interaction

This compound primarily interacts with the G-protein-coupled receptor 21 (GPR21) in HepG2 cells. It acts as an inverse agonist , which means it decreases the receptor's activity below its basal level. This interaction is crucial for modulating various signaling pathways, particularly those involved in insulin signaling.

Biochemical Pathways

The compound's action on GPR21 influences the insulin signaling pathway, leading to an increase in glucose uptake in HepG2 cells. This property suggests potential applications in managing glucose levels in metabolic disorders such as diabetes.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities against various pathogenic microorganisms. In vitro studies have shown significant inhibition of microbial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties . Studies demonstrate that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, it has shown effectiveness against several cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| MCF-7 (Breast Cancer) | Significant induction of apoptosis |

These results indicate that the compound may serve as a lead structure for developing novel anticancer therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its favorable molecular weight and logP value. Studies have indicated that compounds with similar structures often exhibit desirable absorption characteristics when administered orally .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Anticancer Studies : A study reported that this compound induced apoptosis in cancer cell lines through modulation of BCL-2 family proteins, which are crucial in regulating cell death .

- Antimicrobial Efficacy : Another investigation demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its application in treating infections .

- Synergistic Effects : Combination therapies involving this compound with established anticancer agents have shown enhanced cytotoxic effects against various cancer types, indicating potential for use in multi-drug regimens .

属性

IUPAC Name |

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c23-20(14-10-11-17-19(12-14)25-13-21-17)22-16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVUEJYFDWNZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。